Cas no 2172125-67-4 (5-cyclopropyl-3-formamidopentanoic acid)

5-Cyclopropyl-3-formamidopentanoic acid is a specialized organic compound featuring a cyclopropyl group and a formamido functional group attached to a pentanoic acid backbone. This structure imparts unique reactivity and potential utility in pharmaceutical and agrochemical synthesis. The cyclopropyl moiety enhances steric and electronic properties, while the formamido group offers versatility as an intermediate in amide bond formation. Its carboxylic acid functionality further allows for derivatization or salt formation, broadening its applicability in fine chemical processes. The compound is particularly valued for its role in the development of bioactive molecules, where its distinct scaffold can influence pharmacokinetic or binding properties. Suitable for controlled reactions under standard laboratory conditions.
5-cyclopropyl-3-formamidopentanoic acid structure
2172125-67-4 structure
商品名:5-cyclopropyl-3-formamidopentanoic acid
CAS番号:2172125-67-4
MF:C9H15NO3
メガワット:185.220302820206
CID:6000441
PubChem ID:165520034

5-cyclopropyl-3-formamidopentanoic acid 化学的及び物理的性質

名前と識別子

    • 5-cyclopropyl-3-formamidopentanoic acid
    • EN300-1284838
    • 2172125-67-4
    • インチ: 1S/C9H15NO3/c11-6-10-8(5-9(12)13)4-3-7-1-2-7/h6-8H,1-5H2,(H,10,11)(H,12,13)
    • InChIKey: NYNBCLPYSHSSCM-UHFFFAOYSA-N
    • ほほえんだ: OC(CC(CCC1CC1)NC=O)=O

計算された属性

  • せいみつぶんしりょう: 185.10519334g/mol
  • どういたいしつりょう: 185.10519334g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 3
  • 重原子数: 13
  • 回転可能化学結合数: 6
  • 複雑さ: 189
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 0.9
  • トポロジー分子極性表面積: 66.4Ų

5-cyclopropyl-3-formamidopentanoic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1284838-1.0g
5-cyclopropyl-3-formamidopentanoic acid
2172125-67-4
1g
$0.0 2023-06-07
Enamine
EN300-1284838-50mg
5-cyclopropyl-3-formamidopentanoic acid
2172125-67-4
50mg
$888.0 2023-10-01
Enamine
EN300-1284838-100mg
5-cyclopropyl-3-formamidopentanoic acid
2172125-67-4
100mg
$930.0 2023-10-01
Enamine
EN300-1284838-500mg
5-cyclopropyl-3-formamidopentanoic acid
2172125-67-4
500mg
$1014.0 2023-10-01
Enamine
EN300-1284838-10000mg
5-cyclopropyl-3-formamidopentanoic acid
2172125-67-4
10000mg
$4545.0 2023-10-01
Enamine
EN300-1284838-5000mg
5-cyclopropyl-3-formamidopentanoic acid
2172125-67-4
5000mg
$3065.0 2023-10-01
Enamine
EN300-1284838-250mg
5-cyclopropyl-3-formamidopentanoic acid
2172125-67-4
250mg
$972.0 2023-10-01
Enamine
EN300-1284838-2500mg
5-cyclopropyl-3-formamidopentanoic acid
2172125-67-4
2500mg
$2071.0 2023-10-01
Enamine
EN300-1284838-1000mg
5-cyclopropyl-3-formamidopentanoic acid
2172125-67-4
1000mg
$1057.0 2023-10-01

5-cyclopropyl-3-formamidopentanoic acid 関連文献

5-cyclopropyl-3-formamidopentanoic acidに関する追加情報

Introduction to 5-cyclopropyl-3-formamidopentanoic acid (CAS No. 2172125-67-4)

5-cyclopropyl-3-formamidopentanoic acid, identified by its Chemical Abstracts Service (CAS) number 2172125-67-4, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and biochemical research. This compound belongs to the class of amino acids derivatives, characterized by its unique structural motif that includes a cyclopropyl group and a formamido functional group. The presence of these structural features imparts distinct chemical properties, making it a valuable scaffold for the development of novel therapeutic agents.

The molecular structure of 5-cyclopropyl-3-formamidopentanoic acid consists of a five-carbon chain with a formamido group at the third position and a cyclopropyl substituent at the fifth position. This configuration not only influences its physicochemical properties but also opens up diverse possibilities for biological interactions. The formamido group, in particular, is known for its ability to participate in hydrogen bonding, which is crucial for the design of molecules that interact with biological targets such as enzymes and receptors.

In recent years, there has been growing interest in the development of compounds that incorporate cyclopropyl groups due to their stability and ability to engage in specific non-covalent interactions. The cyclopropyl moiety in 5-cyclopropyl-3-formamidopentanoic acid enhances the compound's binding affinity to certain biological targets, making it a promising candidate for drug discovery. This has been particularly evident in studies focusing on the development of inhibitors for various therapeutic targets, where cyclopropyl-containing compounds have shown enhanced efficacy.

One of the most compelling aspects of 5-cyclopropyl-3-formamidopentanoic acid is its potential application in the synthesis of peptidomimetics. Peptidomimetics are designed to mimic the bioactivity of natural peptides while avoiding their limitations such as poor oral bioavailability and susceptibility to enzymatic degradation. The formamido group in this compound serves as an excellent scaffold for mimicking peptide bonds, thereby facilitating the design of molecules that can interact with peptide receptors more effectively.

Recent advancements in computational chemistry have further highlighted the significance of 5-cyclopropyl-3-formamidopentanoic acid in drug discovery. Molecular docking studies have demonstrated that this compound can effectively bind to various protein targets, including those involved in inflammatory diseases and cancer. The cyclopropyl group, in particular, has been shown to enhance binding affinity by optimizing spatial orientation and improving hydrophobic interactions with the target protein.

The synthesis of 5-cyclopropyl-3-formamidopentanoic acid presents unique challenges due to its complex structural features. However, recent methodological improvements have made it more feasible to produce this compound on a larger scale. Advances in synthetic chemistry, such as transition metal-catalyzed reactions and asymmetric synthesis techniques, have enabled researchers to access this compound with higher yields and purity. These advancements are crucial for ensuring that subsequent biological evaluations are conducted using high-quality material.

In terms of biological activity, preliminary studies on 5-cyclopropyl-3-formamidopentanoic acid have revealed promising results. The compound has shown potential as an inhibitor of certain enzymes implicated in metabolic disorders, suggesting its utility in developing treatments for conditions such as diabetes and obesity. Additionally, its interaction with receptors involved in pain signaling pathways indicates its potential as an analgesic agent.

The pharmaceutical industry is increasingly recognizing the importance of structurally diverse compounds like 5-cyclopropyl-3-formamidopentanoic acid in drug discovery. Its unique combination of structural features makes it a versatile scaffold for designing molecules with tailored biological activities. As research continues to uncover new applications for this compound, it is likely to play an increasingly significant role in the development of novel therapeutics.

Future directions in the study of 5-cyclopropyl-3-formamidopentanoic acid include exploring its potential as a lead compound for drug development through structure-activity relationship (SAR) studies. By systematically modifying its structure and evaluating changes in biological activity, researchers can gain deeper insights into its mechanism of action and identify optimized derivatives with enhanced potency and selectivity.

The broader implications of these findings are substantial. The development of new drugs based on compounds like 5-cyclopropyl-3-formamidopentanoic acid holds promise for addressing unmet medical needs across various therapeutic areas. As our understanding of its properties and potential applications continues to grow, so too will its significance in pharmaceutical research and development.

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